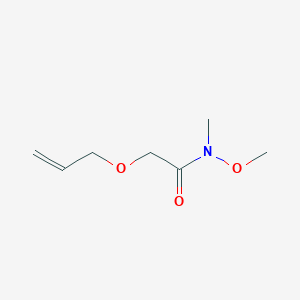

2-(Allyloxy)-N-methoxy-N-methylacetamide

Descripción general

Descripción

2-(Allyloxy)-N-methoxy-N-methylacetamide is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of an allyloxy group attached to the nitrogen atom of the acetamide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)-N-methoxy-N-methylacetamide typically involves the reaction of allyl alcohol with N-methoxy-N-methylacetamide under acidic or basic conditions. The reaction can be carried out using a variety of catalysts, such as Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Allyloxy)-N-methoxy-N-methylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the allyloxy group to an aldehyde or carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate reaction conditions.

Major Products Formed:

Oxidation: Allyl alcohol, acetic acid, or allyl acetate.

Reduction: 2-(Allyloxy)-N-methoxy-N-methylamine.

Substitution: Various substituted acetamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(Allyloxy)-N-methoxy-N-methylacetamide exhibit significant antibacterial properties. The compound's structure allows it to interact with bacterial topoisomerases, which are crucial for DNA replication and transcription. In studies focusing on antibacterial agents, derivatives of this compound have shown efficacy against multidrug-resistant (MDR) strains of bacteria, particularly Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii .

Pharmacological Properties

The compound has been investigated for its potential as a therapeutic agent. It is part of a class of compounds that may act as dual antagonists for adenosine receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function . The pharmacological actions attributed to similar compounds include analgesic, antidepressant, and vasodilating effects.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules, including natural products and pharmaceutical compounds. Its methoxy and allyloxy substituents facilitate various chemical reactions, making it a valuable building block in synthetic chemistry .

Case Study: Synthesis of Marine Natural Products

A notable application involves its use in the synthesis of marine natural products like myriaporone and usneoidone. The compound acts as a ketone synthon, demonstrating its utility in constructing complex molecular architectures required for these natural products .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μg/mL) against E. coli | MIC (μg/mL) against A. baumannii |

|---|---|---|

| This compound | 0.5-1 | 8-16 |

| Compound A | 1-2 | 10-20 |

| Compound B | 0.25 | 5 |

Note: MIC = Minimum Inhibitory Concentration

Table 2: Pharmacological Actions of Related Compounds

| Action | Compound Name | Observed Effects |

|---|---|---|

| Analgesic | This compound | Pain relief in animal models |

| Antidepressant | Compound C | Improved mood in behavioral tests |

| Vasodilating | Compound D | Increased blood flow in rat models |

Mecanismo De Acción

The mechanism by which 2-(Allyloxy)-N-methoxy-N-methylacetamide exerts its effects depends on the specific application

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular responses.

Comparación Con Compuestos Similares

N-methylacetamide

N-ethylacetamide

N-propylacetamide

N-benzylacetamide

Actividad Biológica

2-(Allyloxy)-N-methoxy-N-methylacetamide is a compound characterized by its molecular formula and a molar mass of 159.18 g/mol. This acetamide derivative features an allyloxy group, methoxy group, and a methyl substituent, which contribute to its unique chemical properties and potential biological activities. Its systematic IUPAC name is N-methoxy-N-methyl-2-(prop-2-en-1-yloxy)acetamide, with the CAS number 1120309-29-6.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the allyloxy group suggests potential participation in nucleophilic substitution reactions, while the methoxy and methyl groups may enhance the compound's stability and reactivity.

Potential Applications

Research indicates that this compound may have applications in various fields, including:

- Pharmaceutical Development : Due to its unique functional groups, it could serve as a lead compound for developing new therapeutic agents.

- Antimicrobial Activity : Similar compounds have shown promise against multidrug-resistant bacterial infections, particularly those caused by Gram-negative pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include nitration, selective bromination, allylation, and reduction processes. Understanding these synthesis methods is crucial for optimizing yields and purity levels in research settings.

Structure-Activity Relationship (SAR)

Research on related compounds has highlighted the importance of specific structural features for biological activity. For example:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methoxy-N-Methylacetamide | Lacks allyloxy group | Simpler structure; lower reactivity |

| 2-Chloro-N-Methoxy-N-Methylacetamide | Contains chlorine instead of allyloxy | Potentially different biological activity |

| Allyl Acetate | Simple ester without amine functionality | Used primarily as a flavoring agent |

The unique combination of functional groups in this compound may provide distinct reactivity and biological properties compared to these similar compounds.

Antimicrobial Studies

A study exploring the antimicrobial properties of related acetamides indicated that modifications to the acetamide structure could enhance antibacterial activity against resistant strains of bacteria like Escherichia coli and Acinetobacter baumannii. This suggests that this compound might also exhibit significant antimicrobial effects .

In Vitro Testing

In vitro studies are essential for assessing the biological activity of compounds like this compound. These studies typically evaluate:

- Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration of the compound that inhibits bacterial growth.

- Binding Affinity : Understanding how well the compound interacts with target enzymes or receptors.

Propiedades

IUPAC Name |

N-methoxy-N-methyl-2-prop-2-enoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-5-11-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCKPOADCDDSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)COCC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.